molecular formula C9H7ClN2O B1594127 2-Chloro-9-methyl-4h-pyrido[1,2-a]pyrimidin-4-one CAS No. 17326-22-6

2-Chloro-9-methyl-4h-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B1594127
CAS No.: 17326-22-6
M. Wt: 194.62 g/mol
InChI Key: TWSQBKNZAQIZSI-UHFFFAOYSA-N
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Description

2-Chloro-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound that belongs to the pyrido[1,2-a]pyrimidine family.

Mechanism of Action

Target of Action

It’s known that this compound is used in organic synthesis and drug chemistry , suggesting it may interact with a variety of biological targets.

Mode of Action

It has been shown that similar compounds can undergo reactions such as c-3 chalcogenation (sulfenylation and selenylation), which suggests a radical mechanistic pathway for these transformations .

Biochemical Pathways

It’s known that this compound can be used to synthesize diversely orchestrated 3-ars/arse derivatives , indicating it may influence various biochemical pathways.

Result of Action

It’s known that this compound is used in the synthesis of various derivatives , suggesting it may have diverse effects at the molecular and cellular level.

Action Environment

It’s known that this compound can undergo reactions under mild conditions , suggesting it may be stable in a variety of environments.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, a direct C-3 alkenylation of 2-methyl-4H-pyrido[1,2-a]pyrimidin-4-ones through palladium-catalyzed C–H activation using oxygen as the terminal oxidant has been developed . This method provides an easy access to functionalized derivatives.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of metal-free chalcogenation (sulfenylation and selenylation) has been reported to synthesize derivatives in high yields (up to 95%) under mild reaction conditions .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, such as halogenation or alkylation, to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents such as alkyl halides and halogenating agents are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, sulfenylation and selenylation reactions produce 3-ArS/ArSe derivatives .

Scientific Research Applications

2-Chloro-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one has widespread applications in various fields:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is unique due to its specific substitution pattern and the resulting biological activities. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in research and industrial applications.

Properties

IUPAC Name

2-chloro-9-methylpyrido[1,2-a]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O/c1-6-3-2-4-12-8(13)5-7(10)11-9(6)12/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWSQBKNZAQIZSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=CC2=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70295880
Record name 2-chloro-9-methyl-4h-pyrido[1,2-a]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70295880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17326-22-6
Record name 17326-22-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106072
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-chloro-9-methyl-4h-pyrido[1,2-a]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70295880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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